The Pivotal Role of Involucrin in the Formation of the Cornified Envelope: A Technical Guide
The Pivotal Role of Involucrin in the Formation of the Cornified Envelope: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cornified envelope (CE) is a highly resilient protein-lipid structure essential for the barrier function of the skin. Its formation is a complex, multi-step process involving the sequential cross-linking of various structural proteins. Among these, involucrin stands out as a key scaffolding molecule, initiating the assembly of this critical barrier. This technical guide provides an in-depth exploration of the multifaceted role of involucrin in CE formation, detailing its structure, expression, regulation, and interactions. We present quantitative data on CE composition, comprehensive experimental protocols for its study, and visual representations of the key signaling pathways and experimental workflows. This document serves as a critical resource for researchers investigating epidermal differentiation, skin barrier function, and the development of novel therapeutic strategies for skin disorders.
Introduction
The epidermis, the outermost layer of the skin, provides the primary defense against environmental insults and prevents excessive water loss. This protective function is largely attributed to the stratum corneum, the final product of keratinocyte terminal differentiation. A crucial component of the stratum corneum is the cornified envelope (CE), a 15 nm thick layer of cross-linked proteins located just beneath the cell membrane of corneocytes.[1] The CE provides mechanical strength and serves as an attachment site for extracellular lipids, forming the epidermal water barrier.[2]
Involucrin, a soluble cytosolic protein, is one of the first proteins to be expressed and incorporated into the nascent CE.[3] It functions as a scaffold, upon which other key structural proteins are subsequently cross-linked by transglutaminases.[4] Understanding the intricate role of involucrin is therefore fundamental to comprehending the mechanics of skin barrier formation and its dysregulation in various dermatological diseases.
Involucrin: Structure and Gene
Protein Structure
Human involucrin is a highly extended, rod-shaped molecule with a molecular weight of approximately 68 kDa.[5] Its structure is characterized by a central region composed of numerous tandem repeats of a 10-amino-acid sequence rich in glutamine and glutamic acid residues.[6] These glutamine residues are critical as they serve as the primary amine acceptors for transglutaminase-mediated cross-linking.[7] The elongated and flexible nature of the involucrin molecule allows it to act as an efficient intermolecular cross-bridge, connecting various components of the CE.[5]
The Involucrin Gene (IVL)
The human involucrin gene (IVL) is located on chromosome 1q21, within a cluster of genes known as the epidermal differentiation complex, which includes genes for other key CE components like loricrin and filaggrin.[2][8] The expression of IVL is tightly regulated during keratinocyte differentiation, being first detected in the suprabasal spinous layers of the epidermis.[9]
The Role of Involucrin in Cornified Envelope Assembly
The formation of the cornified envelope is a highly orchestrated process initiated in the upper spinous layer and completed in the granular layer of the epidermis.
Initiation and Scaffolding
Involucrin, along with envoplakin and periplakin, is among the first proteins to be cross-linked by transglutaminase 1 (TGM1) to the inner surface of the plasma membrane.[10] This initial complex forms a scaffold upon which the CE is built.[4]
Cross-Linking by Transglutaminases
Transglutaminases, particularly TGM1, are calcium-dependent enzymes that catalyze the formation of stable ε-(γ-glutamyl)lysine isopeptide bonds between CE precursor proteins.[11] Involucrin is an excellent substrate for TGM1, and its numerous glutamine residues allow for extensive cross-linking to itself and to other CE components.[11][12] The membrane surface plays a crucial role in regulating the specificity of this cross-linking, directing TGM1 to utilize specific glutamine residues on the involucrin molecule.[12]
Interaction with Other Cornified Envelope Proteins
Following the initial scaffolding provided by involucrin, other proteins are sequentially incorporated into the maturing CE. Loricrin, the most abundant protein in the CE of human epidermis, is cross-linked to the involucrin scaffold, contributing to the envelope's insolubility and mechanical strength.[13] Other proteins that are cross-linked to involucrin include small proline-rich proteins (SPRRs), elafin, desmoplakin, and keratins.[4]
Quantitative Data on Cornified Envelope Composition
The protein composition of the cornified envelope can vary between species and with culture conditions. The following tables summarize the approximate protein composition of the CE in human and mouse epidermis, as well as in cultured human keratinocytes.
| Protein Component | Approximate Percentage (w/w) in Human Epidermis[8][14] |
| Loricrin | 65-70% |
| Filaggrin | ~10% |
| Cysteine-rich protein (CRP) | ~10% |
| Involucrin | 2-5% |
| Small proline-rich proteins (SPRR) | 2-5% |
| Cystatin A | 2-5% |
| Protein Component | Approximate Percentage (w/w) in Mouse Epidermis[8][14] |
| Loricrin | 80-85% |
| Filaggrin | ~10% |
| Small proline-rich proteins (SPRR) | >5% |
| Involucrin | Trace amounts |
| Cysteine-rich protein (CRP) | Trace amounts |
| Cystatin A | Trace amounts |
| Protein Component | Approximate Percentage (w/w) in Cultured Human Keratinocytes[8] |
| Involucrin | ~30% |
| Cystatin A | ~30% |
| Cysteine-rich protein (CRP) | ~30% |
| Loricrin | Essentially none |
Regulation of Involucrin Expression
The expression of the involucrin gene is tightly controlled by a complex network of signaling pathways and transcription factors.
AP1 Signaling Pathway
The Activator Protein 1 (AP1) transcription factor complex plays a crucial role in regulating involucrin expression. Specific AP1 binding sites in the distal regulatory region of the involucrin promoter are essential for its transcription in response to differentiation signals.[15][16] Activation of protein kinase C (PKC) can induce involucrin expression through the AP1 pathway.[17][18]
IL-4/IL-13 Signaling Pathway
The Th2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13) are known to downregulate the expression of several cornified envelope proteins, including involucrin.[19][20] This occurs through the activation of the STAT6 signaling pathway. Activated STAT6 can sequester the coactivator CREB-binding protein (CBP), preventing it from participating in the transcriptional activation of the involucrin gene.[7][21]
Experimental Protocols
Isolation of Cornified Envelopes from Epidermis
This protocol is adapted from methods described for isolating CEs from mouse and porcine epidermis.[22][23]
Materials:
-
Phosphate-buffered saline (PBS)
-
2% SDS extraction buffer (100 mM Tris-HCl pH 8.5, 2% SDS, 20 mM DTT, 5 mM EDTA)
-
0.2% SDS-EB (extraction buffer with 0.2% SDS)
-
3% Ficoll solution
-
Sonicator
-
Centrifuge
Procedure:
-
Separate the epidermis from the dermis by heating skin samples in PBS at 65°C for 30 seconds.
-
Rinse the isolated epidermis in PBS and extract in 2% SDS-EB on a boiling water bath with vigorous stirring for 10 minutes.
-
Cool the suspension and centrifuge to pellet tissue debris.
-
Resuspend the pellet in 0.2% SDS-EB and sonicate to disrupt corneocytes.
-
Centrifuge the sonicated suspension through a 3% Ficoll cushion to separate CE fragments from intact cells.
-
Collect the CE fragments from the top of the Ficoll cushion and wash them four times with 0.2% SDS-EB.
-
Resuspend the final pellet of purified CEs in 0.2% SDS-EB for storage or further analysis.
Transglutaminase Activity Assay
This protocol outlines a colorimetric assay for measuring transglutaminase activity.[24][25]
Materials:
-
96-well microplate pre-coated with poly-L-lysine
-
Biotin-TVQQEL-OH substrate
-
Transglutaminase enzyme standard
-
Streptavidin-Peroxidase conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Assay buffer (e.g., Tris-HCl with CaCl₂)
-
Plate reader
Procedure:
-
Prepare standards and samples in the assay buffer.
-
Add 50 µL of standards, samples, and a positive control (containing a known amount of transglutaminase) to the wells of the poly-L-lysine coated plate.
-
Add 50 µL of the biotin-TVQQEL-OH substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Add 100 µL of Streptavidin-Peroxidase conjugate to each well and incubate at room temperature for 30 minutes.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the transglutaminase activity.
Immunoelectron Microscopy for Involucrin Localization
This protocol provides a general workflow for localizing involucrin within the epidermis using immunogold labeling and transmission electron microscopy.[26][27][28]
Materials:
-
Skin biopsy sample
-
Fixative (e.g., paraformaldehyde and glutaraldehyde (B144438) in cacodylate buffer)
-
Dehydration series (ethanol)
-
Lowicryl K4M resin
-
Primary antibody (anti-involucrin)
-
Secondary antibody conjugated to gold particles (e.g., Protein A-gold)
-
Uranyl acetate (B1210297) and lead citrate (B86180) for staining
-
Transmission electron microscope (TEM)
Procedure:
-
Fix small pieces of skin tissue in the fixative solution.
-
Dehydrate the tissue through a graded series of ethanol.
-
Infiltrate and embed the tissue in Lowicryl K4M resin.
-
Polymerize the resin using UV light at low temperature.
-
Cut ultrathin sections and mount them on nickel grids.
-
Block non-specific binding sites on the sections (e.g., with bovine serum albumin).
-
Incubate the sections with the primary anti-involucrin antibody.
-
Wash the sections to remove unbound primary antibody.
-
Incubate the sections with the gold-conjugated secondary antibody.
-
Wash the sections thoroughly to remove unbound secondary antibody.
-
Stain the sections with uranyl acetate and lead citrate.
-
Examine the sections using a transmission electron microscope to visualize the localization of involucrin as indicated by the gold particles.
Involucrin in Disease and as a Therapeutic Target
Alterations in involucrin expression and its incorporation into the cornified envelope are associated with several skin disorders.
-
Psoriasis: In psoriatic lesions, involucrin expression is increased and its distribution is altered, with premature expression in the lower spinous layers.[29] This contributes to the abnormal CE formation and impaired barrier function seen in this disease.
-
Atopic Dermatitis: As mentioned, Th2 cytokines like IL-4 and IL-13, which are elevated in atopic dermatitis, downregulate involucrin expression, leading to a compromised skin barrier.[19]
-
Ichthyoses: While mutations in the involucrin gene itself are not a common cause of ichthyosis, defects in transglutaminase 1, the enzyme responsible for cross-linking involucrin, can lead to severe forms of this scaling disorder.
Given its central role in CE formation, involucrin and its regulatory pathways present promising targets for the development of drugs aimed at restoring skin barrier function in these and other dermatological conditions.
Conclusion
Involucrin is a foundational element in the construction of the cornified envelope, acting as a crucial scaffold for the assembly of a functional epidermal barrier. Its expression, structure, and interactions are finely tuned to ensure the integrity and resilience of the skin. The quantitative data, detailed protocols, and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals. A deeper understanding of the biology of involucrin will undoubtedly pave the way for innovative therapeutic approaches to a wide range of skin disorders characterized by a defective epidermal barrier.
References
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